molecular formula C22H15BrClN3O2 B11600837 N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetamide

Cat. No.: B11600837
M. Wt: 468.7 g/mol
InChI Key: AOPCMZOUPGSKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMOPHENYL)-2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE is an organic compound with a complex structure that includes bromine and chlorine substituents on aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-bromophenyl and 4-chlorophenyl intermediates, which are then coupled under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as chloroform or DMSO and catalysts to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as bromination, chlorination, and coupling reactions, followed by purification techniques like recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehalogenated compounds .

Scientific Research Applications

N-(4-BROMOPHENYL)-2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C22H15BrClN3O2

Molecular Weight

468.7 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C22H15BrClN3O2/c23-15-7-11-17(12-8-15)25-20(28)13-27-22(29)19-4-2-1-3-18(19)21(26-27)14-5-9-16(24)10-6-14/h1-12H,13H2,(H,25,28)

InChI Key

AOPCMZOUPGSKED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.